molecular formula C13H16FN3 B1489035 3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine CAS No. 1405343-58-9

3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine

Cat. No. B1489035
CAS RN: 1405343-58-9
M. Wt: 233.28 g/mol
InChI Key: VYEBUPOUKHAUSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, a related compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of the carbon atoms in the pyrazole ring is substituted with a 4-fluorophenyl group and a propan-1-amine group .

Scientific Research Applications

Anticancer Applications

This compound has shown potential in the field of cancer research . Pyrazole derivatives, such as this compound, have demonstrated cytotoxicity on several human cell lines . They have been used in the development of several drugs approved for the treatment of different types of cancer .

Antimicrobial Applications

Pyrazoles and their derivatives have been used for their antimicrobial properties . This compound, with its pyrazole core, could potentially be used in the development of new antimicrobial agents .

Anti-Inflammatory Applications

Pyrazoles are known for their anti-inflammatory properties . This compound could potentially be used in the development of new anti-inflammatory drugs .

Analgesic Applications

Pyrazoles have also been used for their analgesic (pain-relieving) properties . This compound could potentially be used in the development of new analgesic drugs .

Antidepressant Applications

Pyrazoles have been used as antidepressants . This compound, with its pyrazole core, could potentially be used in the development of new antidepressant drugs .

Antiviral Applications

Benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated notable antiviral activities against the H5N1 influenza virus. This suggests the potential of this compound in developing antiviral therapeutics.

Antioxidant Applications

Pyrazole derivatives have been evaluated for their radical scavenging activity . This compound could potentially be used in the development of new antioxidant agents .

Anti-Tuberculosis Applications

Pyrazoles have been used for their anti-tuberculosis properties . This compound could potentially be used in the development of new anti-tuberculosis drugs .

properties

IUPAC Name

3-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c14-13-5-3-11(4-6-13)9-17-10-12(8-16-17)2-1-7-15/h3-6,8,10H,1-2,7,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEBUPOUKHAUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)CCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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